molecular formula C29H35FN2O3 B2812921 (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol CAS No. 1957130-65-2

(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol

Cat. No.: B2812921
CAS No.: 1957130-65-2
M. Wt: 478.608
InChI Key: RBSRULKYVWDKBI-IKOFQBKESA-N
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Description

(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol is a useful research compound. Its molecular formula is C29H35FN2O3 and its molecular weight is 478.608. The purity is usually 95%.
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Biological Activity

The compound (2R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (CAS No. 1294504-67-8) is a complex organic molecule characterized by its unique structure that includes a fluorinated indole moiety, benzyloxy groups, and an amino functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Molecular Characteristics

PropertyValue
Molecular FormulaC29H33FN2O3
Molecular Weight476.582 g/mol
CAS Number1294504-67-8
PubChem CID54575777

Antiproliferative Effects

Recent studies have reported the antiproliferative activity of this compound against various cancer cell lines. The mechanism of action appears to be related to its ability to inhibit cell growth and induce apoptosis in malignant cells.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MDA-MB-231 (breast cancer)

The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity. For instance, one study found that compounds similar in structure exhibited IC50 values ranging from 25 nM to 350 nM against these cell lines, suggesting that modifications to the indole structure can enhance biological potency .

The mechanism by which (2R)-1-{5-amino-2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-6,7-dihydro-1H-indol-1-yl}-3-(benzyloxy)propan-2-ol exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis pathways.
  • Interaction with Receptors : The indole structure may allow for interaction with specific receptors or proteins that regulate cellular proliferation and survival.

Study 1: Synthesis and Evaluation

A recent synthesis study focused on a library of indole derivatives, including the target compound. The authors reported that specific structural features, such as the presence of fluorine and benzyloxy groups, significantly enhanced the antiproliferative activity against HCT116 cells. The most potent derivative showed an IC50 value of approximately 31.6 nM .

Study 2: Comparative Analysis

Another comparative analysis examined the biological activity of various fluorinated indole derivatives. The study concluded that the introduction of benzyloxy groups improved solubility and bioavailability, leading to enhanced cellular uptake and increased antiproliferative effects compared to non-substituted analogs .

Properties

IUPAC Name

(2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-14,24-25,33H,15-20,31H2,1-2H3/t24-,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXAOQNZPHIIQ-IKOFQBKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2CC(COCC4=CC=CC=C4)O)CC(C(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2C[C@H](COCC4=CC=CC=C4)O)CC(C(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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